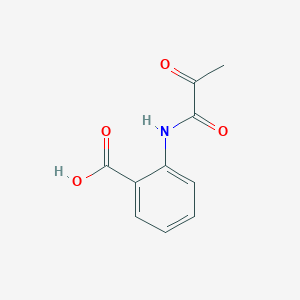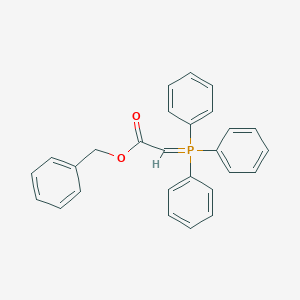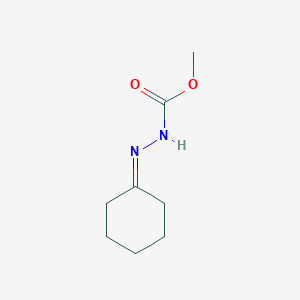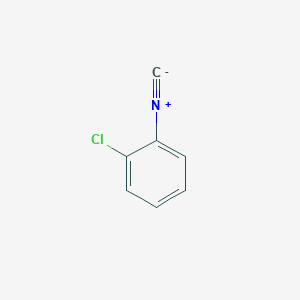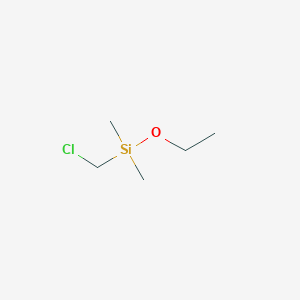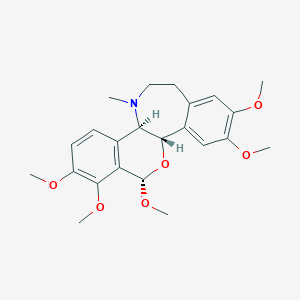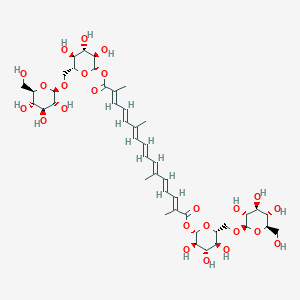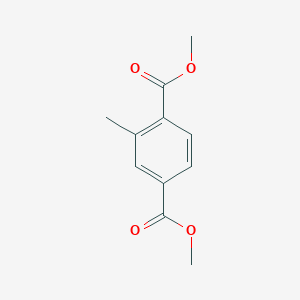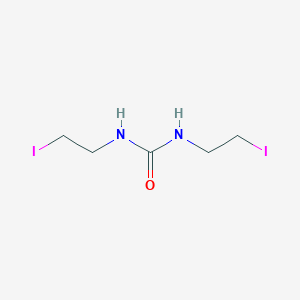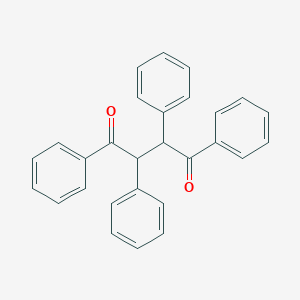
Benzene, 1-methyl-4-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-(2-phenylethyl)-, also known as ethylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in the production of plastics, synthetic rubber, and other chemicals. Ethylbenzene is also found in gasoline and is a component of tobacco smoke.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-4-(2-phenylethyl)- is not fully understood. However, it is believed to act as a central nervous system depressant, affecting the function of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
Exposure to Benzene, 1-methyl-4-(2-phenylethyl)- has been shown to cause a range of biochemical and physiological effects in animals and humans. These include damage to the liver, kidneys, and lungs, as well as effects on the immune system and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylbenzene has several advantages as a solvent for lab experiments. It is relatively inexpensive, readily available, and has a low toxicity. However, it can be difficult to remove from samples and can interfere with some analytical techniques.
Direcciones Futuras
There are several future directions for research on Benzene, 1-methyl-4-(2-phenylethyl)-. These include:
1. Developing new methods for the synthesis of Benzene, 1-methyl-4-(2-phenylethyl)- that are more environmentally friendly and sustainable.
2. Investigating the effects of long-term exposure to Benzene, 1-methyl-4-(2-phenylethyl)- on human health.
3. Developing new analytical techniques for the detection and quantification of Benzene, 1-methyl-4-(2-phenylethyl)- in environmental and biological samples.
4. Studying the mechanisms of action of Benzene, 1-methyl-4-(2-phenylethyl)- on the central nervous system and other physiological systems.
5. Developing new applications for Benzene, 1-methyl-4-(2-phenylethyl)- in the production of chemicals and materials.
Métodos De Síntesis
Ethylbenzene is synthesized by the alkylation of benzene with ethylene in the presence of a catalyst, such as aluminum chloride. The reaction produces a mixture of Benzene, 1-methyl-4-(2-phenylethyl)- and diBenzene, 1-methyl-4-(2-phenylethyl)-, which can be separated by distillation.
Aplicaciones Científicas De Investigación
Ethylbenzene is used in scientific research as a solvent for the extraction and purification of organic compounds. It is also used as a starting material for the synthesis of other chemicals, such as styrene, which is used in the production of polystyrene.
Propiedades
Número CAS |
14310-20-4 |
|---|---|
Nombre del producto |
Benzene, 1-methyl-4-(2-phenylethyl)- |
Fórmula molecular |
C15H16 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-methyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clave InChI |
CVFXRTRMJYAVJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Otros números CAS |
14310-20-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



